异救必灵

描述

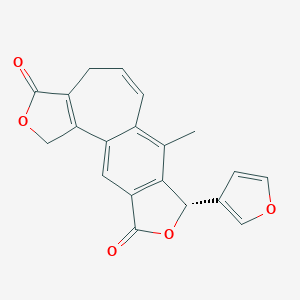

Isosalvipuberulin, also known as Isopuberulin, is a diterpenoid that can be isolated from Salvia puberula . It is used for research purposes .

Synthesis Analysis

The synthesis of Isosalvipuberulin has been reported in a concise and efficient approach for the diastereoselective total synthesis of salvileucalin C, as well as their biosynthetically related diterpenoids salvileucalin D, salvipuberulin, isosalvipuberulin, and dugesin B .Molecular Structure Analysis

The molecular formula of Isosalvipuberulin is C20H14O5 . The molecular weight is 334.32 g/mol . The structure of Isosalvipuberulin includes 29 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 3 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of Isosalvipuberulin include a molecular weight of 334.3 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It does not have any hydrogen bond donors .科学研究应用

非对映选择性全合成

异救必灵化合物一直是科学研究的主题,尤其是在其合成方面。一项重要的研究展示了一种简明高效的方法,用于异救必灵和其他相关二萜类化合物的非对映选择性全合成。该方法采用了贝克威思-道德环扩张和串联非对映选择性 Stille 偶联等技术,展示了该化合物的合成可及性和进一步化学操作的潜力 (Fu et al., 2014)。

化学分类学意义

另一项研究强调了异救必灵的化学分类学意义。该化合物是从杜氏鼠尾草中分离出来的,还有其他新型二萜类化合物。包括异救必灵在内的这些化合物的鉴定和结构阐明,为该物种的生物合成和化学分类学特征提供了有价值的见解,有助于我们了解植物化学和潜在的治疗应用 (Xu et al., 2004)。

结构和光谱分析

异救必灵也是一项涉及白鼠尾草的研究重点,其中它与其他二萜类化合物一起被分离出来。先进的光谱方法,包括 X 射线分析,被用来建立这些化合物的结构,突出了异救必灵在理解植物源化合物的化学多样性和潜在生物活性方面的重要性 (Narukawa et al., 2006)。

安全和危害

When handling Isosalvipuberulin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .

作用机制

Mode of Action

Diterpenoids, in general, are known to interact with various cellular targets and can influence a wide range of biological processes .

Biochemical Pathways

Metabolomics, the study of small molecules or metabolites within cells, biofluids, tissues, or organisms, could provide insights into the biochemical pathways affected by this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

属性

IUPAC Name |

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGIRHUQGFAD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921671 | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115321-32-9 | |

| Record name | Isopuberulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

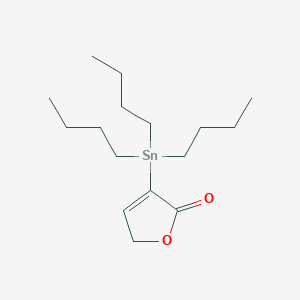

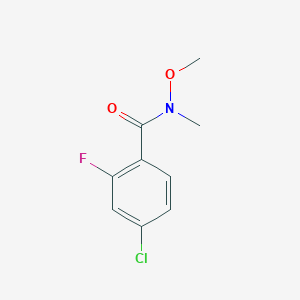

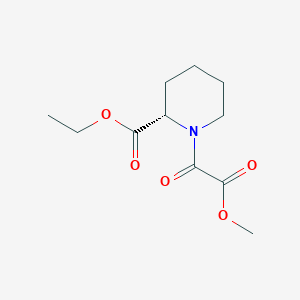

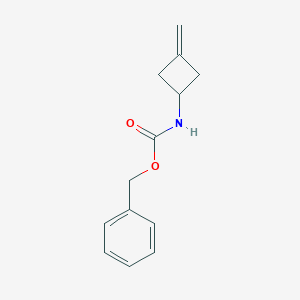

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known origin of Isosalvipuberulin?

A1: Isosalvipuberulin, alongside other clerodane diterpenoids, was originally isolated from the aerial parts of Salvia dugesii. [] This discovery contributed significantly to the understanding of the chemical diversity within the Salvia genus.

Q2: Has Isosalvipuberulin been found in other plant species besides Salvia dugesii?

A2: Yes, Isosalvipuberulin has also been identified in Salvia leucantha CAV. [] This suggests a potential chemotaxonomic link between these two Salvia species and raises interesting questions about the biosynthetic pathways involved in producing this specific diterpenoid.

Q3: How does the structure of Isosalvipuberulin compare to other related diterpenoids?

A3: While the provided abstracts don't delve into the specific structural details of Isosalvipuberulin, they highlight the synthesis of closely related compounds like Salvileucalin C and Dugesin B. [, ] These syntheses often involve complex reactions such as Beckwith-Dowd ring expansions and photoinduced electrocyclic ring contractions, indicating the intricate and potentially similar structures of these diterpenoids. Further research is needed to elucidate the precise structural characterization of Isosalvipuberulin and its relationship to these related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)

![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)